3-Hydroxy-2-(4-methoxy-phenyl)-propenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQXFIYEDZPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234769 | |
| Record name | α-(Hydroxymethylene)-4-methoxybenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53868-40-9 | |
| Record name | α-(Hydroxymethylene)-4-methoxybenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53868-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Hydroxymethylene)-4-methoxybenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Pathways for 3 Hydroxy 2 4 Methoxy Phenyl Propenal
Classical Approaches and Evolving Chemical Synthesis Strategies
The classical synthesis of 3-Hydroxy-2-(4-methoxy-phenyl)-propenal heavily relies on formylation reactions, with the Vilsmeier-Haack reaction being a cornerstone methodology. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction is particularly effective for the formylation of electron-rich aromatic compounds, a category to which precursors of the target molecule belong due to the activating effect of the methoxy (B1213986) group. chemistrysteps.com
Specific Reaction Schemes for Propenal Scaffold Construction
The construction of the this compound scaffold can be conceptually approached through the double formylation of a suitable precursor, such as a derivative of 4-methoxyphenylacetic acid. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is the archetypal method for such transformations. chemistrysteps.comwikipedia.org
The proposed reaction mechanism initiates with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent then attacks the electron-rich aromatic ring of the 4-methoxyphenyl (B3050149) precursor. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde functionality. To construct the propenal structure, a plausible pathway involves the Vilsmeier-Haack reaction on a substrate like 4-methoxyphenylacetic acid. The reaction would lead to formylation at the alpha-carbon and potentially the aromatic ring, followed by rearrangement and hydrolysis to yield the target β-hydroxy α,β-unsaturated aldehyde.
A general representation of the Vilsmeier-Haack reaction is depicted below:
Reaction Scheme:
In the context of this compound synthesis, a more specific, albeit proposed, pathway would be:
Starting Material: 4-methoxyphenylacetic acid or its ester derivative.
Reagents: Vilsmeier reagent (DMF/POCl₃).
Transformation: The reaction is believed to proceed via the formation of an intermediate that undergoes double formylation or a related process to create the malondialdehyde derivative.
Product: this compound (also known as 2-(4-methoxyphenyl)malondialdehyde).
Catalytic Systems in the Synthesis of the Chemical Compound
While the classical Vilsmeier-Haack reaction is often performed stoichiometrically, there is a drive towards developing catalytic versions to improve efficiency and reduce waste. orgsyn.org Organocatalysis, particularly using phosphorus-based catalysts, has shown promise in Vilsmeier-Haack-type formylations. For instance, a catalytic cycle involving P(III)/P(V)=O has been developed for the formylation of indoles, which could potentially be adapted for the synthesis of the target compound. orgsyn.org
Palladium-catalyzed cross-coupling reactions represent another avenue for the synthesis of precursors to this compound. For example, palladium catalysts are employed in the α-arylation of aryl acetic acid derivatives, which could be a strategic step in constructing the 2-(4-methoxyphenyl) backbone prior to formylation. organic-chemistry.org
| Catalytic System | Reaction Type | Potential Application in Synthesis | Advantages |
| P(III)/P(V)=O Cycle | Vilsmeier-Haack Formylation | Direct formylation of a 4-methoxyphenyl precursor. | Reduces the need for stoichiometric amounts of hazardous reagents like POCl₃. orgsyn.org |
| Palladium Complexes | Cross-Coupling (e.g., α-arylation) | Synthesis of 2-(4-methoxyphenyl)acetic acid precursors. organic-chemistry.org | High efficiency and functional group tolerance. |
Principles and Implementation of Green Chemistry in Compound Synthesis
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to various aspects of the synthetic route.
Utilization of Environmentally Benign Solvents and Reagents
A significant advancement in greening the Vilsmeier-Haack reaction is the substitution of traditional, often toxic, solvents with more environmentally friendly alternatives. Research has demonstrated that dipolar aprotic green solvents like ethanol (B145695) and acetonitrile (B52724) can be effectively used in pyrazole (B372694) formylation, a reaction analogous to the synthesis of the target compound. degres.eu This substitution mitigates the reproductive toxicity associated with conventional solvents. degres.eu
Furthermore, a greener method for the preparation of the Vilsmeier-Haack reagent itself has been developed. This method utilizes phthaloyl dichloride in place of the more hazardous phosphorus oxychloride, with the byproduct, phthalic anhydride, being easily recoverable and reusable. scirp.orgscirp.orgresearchgate.net
| Green Alternative | Conventional Counterpart | Environmental Benefit |
| Ethanol, Acetonitrile | Dichloromethane, DMF (as solvent) | Reduced toxicity and environmental impact. degres.eu |
| Phthaloyl Dichloride | Phosphorus Oxychloride (POCl₃) | Avoids the use of a toxic and hazardous reagent; allows for byproduct recycling. scirp.orgscirp.orgresearchgate.net |
Atom Economy and E-factor Metrics in Process Design
Atom economy and the Environmental factor (E-factor) are key metrics for evaluating the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-factor measures the amount of waste generated per unit of product.
For the classical Vilsmeier-Haack synthesis of this compound, the atom economy can be relatively low due to the use of stoichiometric reagents like POCl₃, which are not incorporated into the final product. The E-factor would consequently be high, reflecting the generation of significant waste.
By implementing catalytic methods and reagent recycling, as discussed in the previous sections, both the atom economy and the E-factor of the synthesis can be substantially improved. For instance, a catalytic Vilsmeier-Haack reaction would inherently have a higher atom economy and a lower E-factor compared to its stoichiometric counterpart.
Advanced Synthetic Techniques and Emerging Methodologies
To further enhance the efficiency, safety, and sustainability of this compound synthesis, advanced techniques and emerging methodologies are being explored.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate Vilsmeier-Haack reactions. degres.euresearchgate.netingentaconnect.comrsc.org For the synthesis of pyrazole-4-carbaldehydes, microwave heating reduced reaction times from hours to minutes, leading to energy savings and often higher yields. degres.eu This technique could be directly applicable to the synthesis of the target compound, offering a more energy-efficient process. degres.eu
Continuous-Flow Synthesis: Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. nih.govresearchgate.net A continuous-flow protocol has been developed for the palladium-catalyzed formylation of aryl bromides using carbon monoxide and hydrogen. nih.govresearchgate.net Adapting such a system for the synthesis of this compound could enable a more efficient and automated production process.
Biocatalysis: While not yet reported for this specific compound, biocatalysis presents a promising green and highly selective synthetic route. Enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductases (CARs), and alcohol dehydrogenases (ADHs) have been used in biocatalytic cascades to produce cinnamaldehyde (B126680) derivatives from bio-based feedstocks like L-phenylalanine. nih.govresearchgate.net A future approach could involve engineering a biocatalytic pathway to produce this compound or a close precursor, thereby avoiding harsh chemical reagents and conditions.
| Advanced Technique | Principle | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, increased yields, energy efficiency. degres.euresearchgate.netingentaconnect.comrsc.org |
| Continuous-Flow Synthesis | Performing the reaction in a continuous stream rather than in a batch reactor. | Improved process control, enhanced safety, easier scalability, higher yields. nih.govresearchgate.net |
| Biocatalysis | Use of enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced environmental impact. nih.govresearchgate.net |
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering benefits such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for straightforward scale-up. nih.govresearchgate.netflinders.edu.auresearchgate.net While specific continuous flow syntheses for this compound are not extensively documented, the principles can be applied to key reaction steps in its synthesis.
For instance, the formylation of a precursor like 4-methoxyphenylacetic acid or a related derivative, a crucial step in forming the propenal backbone, could be adapted to a flow process. Reactions that are typically performed under batch conditions, such as those involving reactive intermediates or requiring precise temperature control, can be significantly improved in a continuous flow setup. nih.gov A theoretical flow process could involve pumping the aromatic substrate and a formylating agent through a heated reactor coil, allowing for a short residence time and rapid optimization of reaction conditions like temperature, pressure, and stoichiometry. researchgate.net This approach could lead to higher yields and purity of the desired aldehyde intermediate, which can then be further transformed to the target propenal.
Table 1: Potential Advantages of Continuous Flow Synthesis for Propenal Derivatives
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio allows for efficient heating/cooling |
| Mass Transfer | Dependent on stirring efficiency | Enhanced mixing through static mixers or narrow channels |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time, minimizing risk |
| Scalability | Often requires re-optimization | Achieved by running the system for a longer duration ("scaling out") |
| Reaction Time | Can be lengthy (e.g., 16 hours) | Significantly reduced (minutes to hours) |
Electrochemical Synthetic Routes
Electrochemical methods offer a green and sustainable alternative to traditional organic synthesis by using electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. rsc.org The synthesis of aldehydes through electrochemical means is a well-established field. acs.orggoogle.comresearchgate.net For a compound like this compound, electrochemical strategies could be envisioned for key transformations.
One potential route involves the electro-oxidation of a suitable alcohol precursor. rsc.org For example, the corresponding 2-(4-methoxyphenyl)propane-1,3-diol could be selectively oxidized at the anode to yield the desired propenal. Such methods can operate at ambient temperatures and pressures, offering a milder reaction environment. organic-chemistry.org Another approach could be the electrochemical reduction of a carboxylic acid derivative. While more commonly applied to the synthesis of alcohols, under specific conditions, the reduction can be controlled to stop at the aldehyde stage. researchgate.net
The use of mediators in electrochemical synthesis can also enhance selectivity and efficiency. acs.org A mediated electrochemical process could involve the in-situ generation of an oxidizing agent that then chemically converts the substrate to the desired aldehyde, with the mediator being continuously regenerated at the electrode. This approach can lead to industrially relevant current densities and high product yields. rsc.org
Photochemical Transformations Involving the Chemical Compound
Photochemistry utilizes light to initiate chemical reactions, often leading to unique transformations that are not accessible through thermal methods. nih.gov Aldehydes and other carbonyl compounds are known to participate in a variety of photochemical reactions. beilstein-journals.org While a direct photochemical synthesis of this compound is not prominently described, the functional groups within the molecule suggest potential for photochemical modifications.
The propenal moiety contains a carbon-carbon double bond and a carbonyl group, both of which are photoactive. For instance, upon UV irradiation, the molecule could undergo [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) derivatives. The carbonyl group can also participate in photoreduction or Paterno-Büchi reactions. Furthermore, aldehydes can act as photoinitiators in polymerization reactions. beilstein-journals.org
The aromatic ring also presents possibilities for photochemical transformations. Photochemical dearomatization reactions can introduce significant molecular complexity in a single step, potentially leading to novel scaffolds for drug discovery. nih.gov While these transformations would alter the parent compound, they highlight the potential of using this compound as a starting material in photochemical synthesis to generate diverse chemical structures.
Biocatalytic Approaches and Biotechnological Production Potential
Biocatalysis and biotechnology are increasingly recognized as sustainable and efficient alternatives to traditional chemical synthesis. nih.govnih.gov The use of enzymes and microorganisms can offer high selectivity, mild reaction conditions, and a reduced environmental footprint.
Enzyme-Mediated Synthesis of Related Propenal Derivatives
Enzymes, such as oxidoreductases, lyases, and hydrolases, are powerful catalysts for a wide range of chemical transformations. mdpi.com In the context of propenal synthesis, enzymes could be employed for key steps. For example, an alcohol dehydrogenase could catalyze the oxidation of a diol precursor to the target aldehyde with high chemo- and stereoselectivity. mdpi.com
The synthesis of various aromatic aldehydes and their derivatives has been demonstrated using enzymatic methods. For instance, galactose oxidase has been used for the selective formylation of galactose units, which can then be derivatized. mdpi.com While not directly applicable to the synthesis of this compound from non-sugar precursors, this demonstrates the principle of enzymatic aldehyde synthesis. The broad substrate specificity of some enzymes could potentially be exploited to accept a precursor of the target molecule. nih.gov
Table 2: Comparison of Chemical and Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Selectivity | Can be low, leading to byproducts | Often high (chemo-, regio-, stereo-selectivity) |
| Reaction Conditions | Often harsh (high temp/pressure, extreme pH) | Mild (ambient temp/pressure, neutral pH) |
| Solvents | Often organic solvents | Typically aqueous media |
| Catalyst | Often heavy metals or toxic reagents | Biodegradable proteins |
| Environmental Impact | Can be significant | Generally lower |
Microbial Fermentation as an Alternative Production Route
Microbial fermentation offers a promising avenue for the de novo production of valuable chemicals from simple carbon sources. nih.govfrontiersin.org Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been developed as platforms for the production of various aromatic compounds, including aldehydes. nih.govfrontiersin.orgnih.gov
The production of aromatic aldehydes in microbial hosts can be challenging due to their inherent toxicity and the presence of endogenous enzymes that reduce them to the corresponding alcohols. frontiersin.orgnih.gov However, metabolic engineering strategies can be employed to overcome these limitations. These strategies include:
Overexpression of key biosynthetic enzymes: Increasing the flux towards the desired product.
Deletion of competing pathways: Preventing the formation of byproducts.
Knockout of aldehyde-reducing enzymes: Preventing the conversion of the aldehyde product to the alcohol. frontiersin.orgnih.gov
In-situ product removal: Continuously removing the aldehyde from the fermentation broth to reduce toxicity. google.com
While the microbial production of this compound has not been specifically reported, engineered pathways for similar aromatic aldehydes like vanillin (B372448) and benzaldehyde (B42025) suggest its feasibility. nih.govfuture4200.com A hypothetical pathway could be designed starting from a common aromatic precursor like L-tyrosine, which possesses the 4-hydroxyphenyl moiety. A series of enzymatic steps, potentially involving enzymes from different organisms, could then be assembled in a microbial host to convert this precursor into the final product.
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 3 Hydroxy 2 4 Methoxy Phenyl Propenal
Mechanistic Investigations of Reaction Pathways
Detailed mechanistic studies specifically focused on 3-Hydroxy-2-(4-methoxy-phenyl)-propenal are not extensively documented in publicly available literature. However, its structural features as a substituted β-hydroxy-α,β-unsaturated aldehyde allow for predictions of its reactivity based on well-established chemical principles and studies of analogous compounds.
Unimolecular Reactions:
A primary unimolecular reaction pathway for this compound involves tautomerism. It exists in equilibrium with its keto tautomer, 2-(4-methoxyphenyl)malondialdehyde (B1334422). The enol form (3-hydroxypropenal) is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen, creating a pseudo-six-membered ring. researchgate.netresearchgate.net This equilibrium is a dynamic process, and the position of the equilibrium can be influenced by factors such as the solvent and temperature.
Bimolecular Reactions:
The presence of multiple reactive sites facilitates a range of bimolecular reactions. As a vinylogous carboxylic acid, the hydroxyl proton is acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various bimolecular reactions, including condensations and alkylations. The aldehyde group can participate in nucleophilic addition reactions, while the alkene moiety is susceptible to both electrophilic and nucleophilic additions.
Due to the conjugated system, this compound can also undergo bimolecular reactions such as Michael additions, where a nucleophile adds to the β-carbon of the alkene. Furthermore, dimerization or polymerization could potentially occur under certain conditions, although specific studies on these pathways for this compound are scarce.
Functional Group Transformations and Strategic Modifications
The distinct functional groups of this compound can be selectively targeted to synthesize a variety of derivatives.
The aldehyde group is a prime site for transformations.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-hydroxy-2-(4-methoxyphenyl)propenoic acid, using mild oxidizing agents such as silver oxide (Tollens' reagent) or stronger oxidants like potassium permanganate (B83412) or chromic acid.
Reduction: Selective reduction of the aldehyde to a primary alcohol, yielding 2-(4-methoxyphenyl)prop-2-ene-1,3-diol, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and potentially the alkene.
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orglibretexts.orgbyjus.com For example, it can react with Grignard reagents to form secondary alcohols or with cyanide to form cyanohydrins. byjus.com
| Reaction Type | Reagent | Expected Product |
| Oxidation | Tollens' Reagent (Ag₂O, NH₄OH) | 3-Hydroxy-2-(4-methoxyphenyl)propenoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 2-(4-Methoxyphenyl)prop-2-ene-1,3-diol |
| Grignard Reaction | RMgX, then H₃O⁺ | 1-Hydroxy-2-(4-methoxyphenyl)prop-2-en-1-yl-R |
| Cyanohydrin Formation | KCN, H⁺ | 2-Hydroxy-3-(4-methoxyphenyl)but-3-enenitrile |
The enolic hydroxyl group can undergo various derivatization reactions, which are useful for modifying the compound's properties or for analytical purposes. nih.gov
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding ester. For example, reaction with acetyl chloride would yield 3-acetoxy-2-(4-methoxyphenyl)propenal.
Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) can produce the corresponding ether. For instance, using methyl iodide would give 3-methoxy-2-(4-methoxyphenyl)propenal.
Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) would protect the hydroxyl group as a silyl (B83357) ether.
| Derivatization | Reagent | Product Class |
| Acylation | Acetyl chloride, Pyridine | Ester |
| Alkylation | Methyl iodide, K₂CO₃ | Ether |
| Silylation | TBDMSCl, Imidazole | Silyl Ether |
The carbon-carbon double bond is another site of reactivity, participating in addition and cycloaddition reactions.
Hydrogenation: Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst (H₂/Pd), would reduce the alkene to a single bond, yielding 3-hydroxy-2-(4-methoxyphenyl)propanal. Depending on the reaction conditions, the aldehyde may also be reduced.
Halogenation: The alkene can undergo electrophilic addition with halogens like bromine (Br₂) to form a dihalo-derivative. libretexts.orglibretexts.org
Cycloaddition Reactions: The electron-rich nature of the alkene, influenced by the methoxyphenyl group and the hydroxyl group, suggests its potential participation in cycloaddition reactions. libretexts.org For instance, it could act as a dienophile in Diels-Alder reactions or undergo [2+2] photocycloadditions. nih.gov It could also participate in [3+2] cycloadditions with 1,3-dipoles. uchicago.eduresearchgate.netnih.gov The specific outcome of these reactions would depend on the reaction partners and conditions.
| Reaction Type | Reagent/Condition | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C | 3-Hydroxy-2-(4-methoxyphenyl)propanal |
| Bromination | Br₂ | 2,3-Dibromo-3-hydroxy-2-(4-methoxyphenyl)propanal |
| Diels-Alder Reaction | Diene (e.g., Butadiene) | Cyclohexene derivative |
Aromatic Ring Functionalization and Substituent Effects
The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents: the methoxy (B1213986) group (-OCH3) and the 3-hydroxypropenal group [-C(CHO)=CHOH]. The interplay of these substituents dictates the regioselectivity of electrophilic aromatic substitution reactions.
The methoxy group is a potent activating group and is ortho-, para-directing. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.
Conversely, the 3-hydroxypropenal group is a deactivating group and is meta-directing. The carbonyl group within this substituent is strongly electron-withdrawing through both resonance and inductive effects, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating nature is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Given the positions of the existing substituents, the directing effects are as follows:
The methoxy group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho to the methoxy group).
The 3-hydroxypropenal group at position 1 directs incoming electrophiles to positions 3 and 5 (meta to this group).
Therefore, both substituents reinforce the directing of electrophiles to the 3 and 5 positions of the phenyl ring. The activating effect of the methoxy group is generally stronger than the deactivating effect of the propenal substituent, suggesting that the molecule as a whole will be activated towards electrophilic aromatic substitution, with a strong preference for substitution at the positions ortho to the methoxy group.
Table 1: Substituent Effects on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Methoxy (-OCH3) | 4 | Resonance donating, Inductive withdrawing | Activating | Ortho, Para |
| 3-Hydroxypropenal | 1 | Resonance withdrawing, Inductive withdrawing | Deactivating | Meta |
Derivatization Strategies for Novel this compound Analogs
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These derivatization strategies can target the aromatic ring, the aliphatic propenal moiety, or both, to systematically explore the structure-activity relationships of the resulting compounds.
Modifications to the core structure of this compound can be achieved through various synthetic transformations. Changes to the aromatic ring often involve electrophilic substitution or modification of the methoxy group. Alterations to the aliphatic chain can include reactions of the aldehyde, the hydroxyl group, or the double bond.
Aromatic Moiety Modifications:
Electrophilic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur at the positions ortho to the activating methoxy group.
Ether Cleavage: The methoxy group can be cleaved using strong acids like hydrobromic acid or Lewis acids like boron tribromide to yield the corresponding phenol.
Aliphatic Moiety Modifications:
Aldehyde Transformations: The aldehyde functional group can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an imine via condensation with primary amines.
Hydroxyl Group Reactions: The enolic hydroxyl group can be alkylated or acylated to form the corresponding ether or ester derivatives.
Double Bond Reactions: The carbon-carbon double bond can undergo reactions such as hydrogenation to yield the saturated analog or participate in cycloaddition reactions.
Table 2: Plausible Synthetic Modifications of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Nitration | HNO3, H2SO4 | 3-Hydroxy-2-(3-nitro-4-methoxy-phenyl)-propenal |
| Bromination | Br2, FeBr3 | 3-Hydroxy-2-(3-bromo-4-methoxy-phenyl)-propenal |
| O-Demethylation | HBr, heat | 3-Hydroxy-2-(4-hydroxy-phenyl)-propenal |
| Oxidation | KMnO4 or Ag2O | 2-(4-methoxy-phenyl)-3-oxoprop-1-en-1-oic acid |
| Reduction | NaBH4 or H2/Pd | 3-Hydroxy-2-(4-methoxy-phenyl)-prop-2-en-1-ol |
| Reductive Amination | R-NH2, NaBH3CN | N-alkyl-3-hydroxy-2-(4-methoxy-phenyl)-prop-2-en-1-amine |
Heterocyclic Ring Formations Utilizing the Chemical Compound as a Precursor
The 3-hydroxypropenal moiety in the target compound is a masked 1,3-dicarbonyl system, which is a versatile building block for the synthesis of various heterocyclic rings. This reactivity stems from its ability to react with dinucleophilic reagents in condensation reactions, leading to the formation of five- or six-membered heterocycles.
The general strategy involves the reaction of this compound with a compound containing two nucleophilic centers, such as hydrazine, hydroxylamine, urea (B33335), thiourea (B124793), or guanidine. These reactions typically proceed through an initial nucleophilic attack on the aldehyde carbon, followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic product. A notable example of a related transformation is the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, which utilizes a precursor that shares structural similarities with the target compound, highlighting the potential for such molecules to serve as synthons for complex heterocyclic systems. nih.gov
Table 3: Potential Heterocyclic Products from this compound
| Dinucleophilic Reagent | Resulting Heterocycle |
|---|---|
| Hydrazine (H2N-NH2) | 4-(4-methoxyphenyl)-1H-pyrazole |
| Substituted Hydrazines (R-NH-NH2) | 1-Substituted-4-(4-methoxyphenyl)-1H-pyrazoles |
| Hydroxylamine (H2N-OH) | 4-(4-methoxyphenyl)isoxazole |
| Urea (H2N(CO)NH2) | 4-(4-methoxyphenyl)pyrimidin-2(1H)-one |
| Thiourea (H2N(CS)NH2) | 4-(4-methoxyphenyl)pyrimidine-2(1H)-thione |
| Amidines (R-C(=NH)NH2) | 2-Substituted-4-(4-methoxyphenyl)pyrimidines |
Multi-component Reaction Architectures for Complex Molecule Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The functional groups present in this compound make it a potentially valuable component in various MCRs, leading to the rapid generation of diverse molecular scaffolds.
The aldehyde functionality can participate in a number of well-known MCRs. For instance, in a Biginelli-type reaction, it could react with a β-ketoester and urea or thiourea to form dihydropyrimidinones. In a Hantzsch-type synthesis, it could be combined with two equivalents of a β-ketoester and ammonia (B1221849) to produce dihydropyridines. Furthermore, the enolic nature of the molecule could potentially allow it to act as the active methylene (B1212753) component in certain MCRs.
The application of this compound in such reactions would enable the one-pot synthesis of complex molecules incorporating the 4-methoxyphenyl (B3050149) moiety, which is a common feature in many biologically active compounds. While specific examples involving this exact compound are not extensively documented, its structural motifs are amenable to these powerful synthetic strategies.
Table 4: Theoretical Multi-component Reactions Involving this compound
| MCR Name | Other Components | Potential Product Scaffold |
|---|---|---|
| Biginelli Reaction | Ethyl acetoacetate (B1235776), Urea | Dihydropyrimidinone with a 4-methoxyphenyl substituent |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate (2 eq.), Ammonia | Dihydropyridine with a 4-methoxyphenyl substituent |
| Kabachnik-Fields Reaction | Amine, Dialkyl phosphite | α-Aminophosphonate derivative |
| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide derivative |
Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 2 4 Methoxy Phenyl Propenal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-Hydroxy-2-(4-methoxy-phenyl)-propenal, providing detailed information about the carbon skeleton and the chemical environment of each proton. The compound's structure is largely defined by its enol tautomer, which is stabilized by an intramolecular hydrogen bond.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) NMR spectroscopy reveals key features of the molecule. A highly characteristic signal appears as a broad singlet far downfield, typically between δ 13.9 and 14.1 ppm. This chemical shift is indicative of the acidic enolic hydroxyl proton (-OH) involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, forming a stable six-membered ring-like structure.
The aldehydic proton of the propenal moiety gives rise to a singlet around δ 8.30-8.52 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) group present a classic AA'BB' splitting pattern, characteristic of para-substituted benzene (B151609) rings. Two doublets are observed, one around δ 7.50-7.55 ppm corresponding to the protons ortho to the propenal group (H2', H6'), and another at approximately δ 6.94-7.00 ppm for the protons meta to the propenal group (H3', H5'). The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet at δ 3.78-3.85 ppm.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insight into the carbon framework. The spectrum shows a signal for the aldehydic carbon around δ 180.0 ppm. The carbon of the 4-methoxyphenyl ring attached to the methoxy group (C4') resonates at approximately δ 161.8 ppm, while the carbon attached to the propenal system (C1') is found near δ 126.4 ppm. The carbons bearing the aromatic protons (C2', C6' and C3', C5') appear at roughly δ 131.1 and δ 114.3 ppm, respectively. A key signal around δ 110.0 ppm is assigned to the central carbon of the propenal chain (C2), which is bonded to the aromatic ring. The methoxy carbon provides a signal at δ 55.4 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ ppm) in CDCl₃ | Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Enolic OH | 14.00 - 14.1 | 13.91 | Broad Singlet | - |
| Aldehydic CH | 8.30 - 8.33 | 8.52 | Singlet (or d, J=2.4) | 2.4 |
| H2', H6' (Aromatic) | 7.50 | 7.55 | Doublet | 8.8 |
| H3', H5' (Aromatic) | 6.94 - 6.95 | 7.00 | Doublet | 8.8 |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ ppm) |
|---|---|
| C1 (Aldehyde) | 180.1 |
| C3 (Enol) | Not explicitly assigned, part of enol system |
| C4' (Aromatic) | 161.8 |
| C2', C6' (Aromatic) | 131.1 |
| C1' (Aromatic) | 126.4 |
| C3', C5' (Aromatic) | 114.3 |
| C2 (Propenal) | 110.1 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides fundamental data, two-dimensional (2D) techniques are essential for unambiguously assigning these signals and confirming the molecular connectivity.
Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, the primary expected correlation would be a cross-peak between the aromatic doublets at ~7.50 ppm (H2'/H6') and ~6.95 ppm (H3'/H5'), confirming their ortho relationship on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show cross-peaks confirming the following connections: the aldehydic proton (~8.3 ppm) to the aldehydic carbon (~180.1 ppm), the aromatic protons at ~7.50 ppm to their carbons at ~131.1 ppm, the aromatic protons at ~6.95 ppm to their carbons at ~114.3 ppm, and the methoxy protons (~3.85 ppm) to the methoxy carbon (~55.4 ppm).
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps piece together the molecular fragments. Key expected HMBC correlations for confirming the structure include:
A correlation from the methoxy protons (δ ~3.85) to the aromatic carbon C4' (δ ~161.8).
Correlations from the aromatic protons H2'/H6' (δ ~7.50) to the quaternary carbons C1' and C4'.
A correlation from the aldehydic proton (δ ~8.33) to the central carbon C2 (δ ~110.1), confirming the propenal fragment.
Correlations from the aromatic protons H2'/H6' to the central carbon C2, linking the phenyl ring to the propenal backbone.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For a compound like this compound, which contains a polar hydroxyl group, analysis may benefit from derivatization (e.g., silylation) to increase its volatility and thermal stability, preventing degradation in the GC inlet. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound. The fragmentation pattern would likely feature characteristic losses, such as the loss of a methyl group from the methoxy moiety and fragmentation of the propenal chain, providing further structural evidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing this compound, as it can handle polar and thermally sensitive molecules without the need for derivatization. Using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the analysis primarily yields the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 178.19 g/mol , a prominent ion would be detected at a mass-to-charge ratio (m/z) of 179. This technique serves as a rapid and accurate method for confirming the molecular weight of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, which allows for the determination of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₁O₃) is calculated to be 179.0708. Experimental HRMS data have confirmed this, with found values of 179.0703, which is well within the acceptable margin of error. Similarly, the exact mass of the molecular ion [M]⁺ (C₁₀H₁₀O₃) is 178.0629, with an experimentally determined value of 178.0631. This high degree of accuracy provides unequivocal confirmation of the compound's elemental composition.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Type | Elemental Formula | Calculated Exact Mass (m/z) | Found Experimental Mass (m/z) | Reference |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₁O₃ | 179.0708 | 179.0703 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key vibrational modes are associated with the hydroxyl, aldehyde, alkene, aromatic, and methoxy groups.
The analysis of related compounds, such as 3-hydroxy-4-methoxybenzaldehyde and various chalcones, allows for the prediction of the principal absorption bands. A broad band anticipated in the 3200-3500 cm⁻¹ region would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The conjugated aldehyde C=O stretch is expected to produce a strong, sharp absorption band in the range of 1650-1680 cm⁻¹. The C=C stretching vibrations from the propenal backbone and the phenyl ring would appear in the 1500-1600 cm⁻¹ region. Vibrations associated with the methoxy group, specifically the C-O-C asymmetric and symmetric stretching, are predicted to be in the 1250 cm⁻¹ and 1030 cm⁻¹ regions, respectively.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200-3500 (Broad) | Hydroxyl (-OH) |
| Aromatic C-H Stretch | 3000-3100 | Phenyl Ring |
| Aldehyde C-H Stretch | 2720-2820 | Aldehyde (-CHO) |
| C=O Stretch | 1650-1680 (Strong) | Conjugated Aldehyde |
| C=C Stretch (Aromatic) | 1500-1600 | Phenyl Ring |
| C=C Stretch (Alkenyl) | 1600-1640 | Propenal Backbone |
| C-O Stretch (Methoxy, Asymmetric) | ~1250 | Methoxy (-OCH₃) |
Raman Spectroscopy Characterization
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be highly effective for characterizing the C=C bonds of the aromatic ring and the propenal bridge. A strong Raman signal is expected for the symmetric stretching of the phenyl ring, typically observed around 1580-1610 cm⁻¹. The stretching of the C=C double bond in the propenal chain would also be a prominent feature. Analysis of similar molecules suggests that intense peaks corresponding to phenyl ring vibrations would be clearly identifiable. embrapa.br
Electronic Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is used to study the electronic transitions within a molecule, providing valuable information about its conjugation system. The extended π-system of this compound, which includes the phenyl ring, the C=C double bond, and the carbonyl group, is expected to give rise to strong absorption bands in the ultraviolet region.
Based on data from analogous chalcone (B49325) structures containing a 4-methoxyphenyl group, this compound would likely exhibit a strong absorption maximum (λmax) corresponding to a π → π* transition. researchgate.net This intense absorption band is typically observed in the range of 320 to 360 nm. researchgate.net The specific position of λmax is influenced by the solvent polarity and the precise nature of the conjugation and substituents. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift compared to an unsubstituted phenyl ring. The hydroxyl group's electronic effect would further modulate the absorption wavelength.
Table 2: Predicted UV/Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Chromophore |
|---|---|---|
| π → π* | 320 - 360 | Conjugated System (Phenyl-Propenal) |
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction Analysis of the Chemical Compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
While a crystal structure for the specific title compound is not publicly documented, analysis of closely related structures, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenal and other chalcone derivatives, allows for a general prediction of its solid-state characteristics. researchgate.netmdpi.com It is anticipated that the molecule would be nearly planar to maximize π-orbital overlap across the conjugated system. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the hydroxyl group and the aldehyde's carbonyl oxygen. The crystal system could range from triclinic to monoclinic or orthorhombic, which are common for such organic compounds. mdpi.com
Table 3: Hypothetical Single Crystal X-ray Diffraction Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pna2₁ |
| a (Å) | 7-15 |
| b (Å) | 8-20 |
| c (Å) | 10-30 |
| β (°) | 90-105 (for monoclinic) |
Theoretical and Computational Chemistry Approaches for 3 Hydroxy 2 4 Methoxy Phenyl Propenal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 3-Hydroxy-2-(4-methoxy-phenyl)-propenal. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's geometry and electronic properties. Such calculations can elucidate key structural parameters (bond lengths and angles), which can be compared with experimental data if available.
From the electronic structure, various reactivity descriptors can be derived. Frontier Molecular Orbital (FMO) theory is a crucial component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For a similar chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the energy gap was calculated to be around 3.75 eV in various solvents, indicating its relative stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the reactive regions of the molecule. These maps show the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents.
Table 1: Calculated Electronic Properties for a Chalcone Derivative using DFT
(Illustrative data based on a similar compound)
| Property | Value (Gas Phase) | Value (Water) |
| HOMO Energy (eV) | -5.98 | -6.02 |
| LUMO Energy (eV) | -2.23 | -2.27 |
| Energy Gap (ΔE) (eV) | 3.75 | 3.75 |
| Dipole Moment (Debye) | 5.21 | 7.89 |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations provide detailed information on a static, optimized geometry, this compound is a flexible molecule that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational landscape over time.
MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. This allows researchers to observe how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. By simulating the molecule for a sufficient length of time (from nanoseconds to microseconds), a representative ensemble of conformations can be generated.
This approach is particularly useful for understanding the flexibility of the propenal chain and the rotation around the single bonds connecting the phenyl ring. The analysis of these simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. Techniques like well-tempered metadynamics can be employed to enhance the sampling of the conformational space and provide a more complete picture of the molecule's flexibility and the transitions between different states. mdpi.com For instance, simulations on related flexible molecules have successfully rationalized the spontaneous transformation between different crystalline forms (polymorphs) by exploring the underlying potential energy surfaces. mdpi.com
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which greatly aids in the interpretation of experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR).
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated using DFT methods. nih.gov After optimizing the molecular geometry, a frequency calculation is performed to determine the normal modes of vibration. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The calculated IR spectrum, including the intensity of each vibrational mode, can be compared directly with an experimental FT-IR spectrum to assign the observed peaks to specific molecular motions (e.g., C=O stretch, C-H bend). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical technique for calculating NMR chemical shifts (¹H and ¹³C). nih.govuncw.edu These calculations provide the isotropic shielding values for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS). For flexible molecules, it is important to calculate the NMR parameters for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction of the experimentally observed spectrum. uncw.edu
Table 2: Illustrative Comparison of Experimental and Calculated NMR and IR Data
(Based on methodologies for similar compounds)
| Spectrum | Parameter | Experimental Value | Calculated Value (Scaled) | Assignment |
| ¹³C NMR | C=O Chemical Shift (ppm) | ~190 | ~188 | Aldehyde Carbonyl |
| ¹H NMR | -CHO Chemical Shift (ppm) | ~9.5 | ~9.4 | Aldehyde Proton |
| FT-IR | C=O Stretch (cm⁻¹) | ~1680 | ~1685 | Carbonyl Stretch |
| FT-IR | O-H Stretch (cm⁻¹) | ~3400 | ~3410 | Hydroxyl Stretch |
Structure-Reactivity Relationship Modeling and Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are crucial in medicinal chemistry and materials science for designing new molecules with desired characteristics.
For a class of compounds like chalcones, to which this compound is related, QSAR studies have been successfully applied. nih.gov The process involves several steps:
Dataset selection: A set of structurally similar molecules with known activities (e.g., anticancer, antimicrobial) is compiled.
Descriptor calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as topological, electronic, quantum-chemical (like HOMO/LUMO energies), and physicochemical. nih.gov
Model building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
QSAR studies on chalcone derivatives have shown that a combination of topological, electrostatic, and quantum chemical descriptors can create highly predictive models. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS).
For reactions involving this compound, such as its synthesis or its interaction with a biological target, DFT calculations can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS is computationally demanding but provides critical information.
Once the transition state is found, its structure can be analyzed to understand the bonding changes occurring during the reaction. The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. A computational study on the C-C bond cleavage in a related dimethoxyphenyl compound successfully characterized the reactants, intermediates, transition states, and products along the reaction pathway, providing insights into the reaction's feasibility and energetics. mdpi.com By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions in synthesis or for understanding the molecular basis of a compound's biological action.
Synthetic Utility and Strategic Applications As a Chemical Intermediate
Role as a Key Intermediate in the Synthesis of Complex Organic Architectures
The utility of 3-Hydroxy-2-(4-methoxy-phenyl)-propenal as a key intermediate is exemplified in the synthesis of complex heterocyclic structures. One notable example is its role in the asymmetric synthesis of (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. nih.govelsevierpure.com This complex molecule is synthesized through a multi-step process where a derivative of 2-(4-methoxyphenyl)malondialdehyde (B1334422) serves as a crucial building block.
The synthesis involves a Darzens condensation reaction of anisaldehyde with dichloroacetates, followed by a substitution reaction and a key reduction step. elsevierpure.com Although the propenal compound is not the initial reactant, its structural core is assembled and carried through to form the final benzothiazepinone product. nih.govgoogle.com This synthesis highlights the strategic importance of the methoxyphenyl-propanal backbone in constructing elaborate, stereochemically defined molecules. The process for producing this optically active benzothiazepinone derivative is aimed at achieving high purity and is relevant for the synthesis of related pharmaceutical compounds. google.com
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Anisaldehyde | C8H8O2 | Starting material |
| Methyl chloroacetate | C3H5ClO2 | Reactant in Darzens condensation |
| (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | C16H15NO3S | Final complex organic architecture |
Precursor to Versatile Building Blocks for Material Science Applications
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the application of this compound as a precursor to versatile building blocks for material science applications.
Application in the Development of Lignin (B12514952) Model Compounds for Degradation Studies
Lignin is a complex aromatic polymer found in plant cell walls, and its degradation is a key focus in biofuel and biorefinery research. nih.govusda.gov Understanding the degradation mechanisms of lignin is often facilitated by the study of simpler "lignin model compounds" that contain key structural motifs of the natural polymer. nih.govrsc.orgresearchgate.net The structure of this compound, which contains a 4-methoxyphenyl (B3050149) group, is representative of the guaiacyl (G) unit, a primary component of lignin. usda.gov
While direct studies employing this compound as a lignin model for degradation studies were not identified, extensive research has been conducted on more complex model compounds that share the same core structures. nih.govrsc.orgresearchgate.net These studies investigate the cleavage of specific linkages, such as the β-O-4 aryl ether bond, which is the most abundant linkage in lignin. nih.govrsc.org For instance, the degradation of compounds like 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol has been studied via methods such as organic electrolysis to elucidate reaction mechanisms and identify degradation products like vanillin (B372448) and guaiacol. nih.govresearchgate.net The insights gained from these related model compounds are crucial for developing more efficient lignin depolymerization processes. The structural similarity of this compound to the basic units of lignin suggests its potential as a simple model for investigating specific oxidative degradation pathways of the aromatic ring and its side chain.
| Lignin Model Compound | Key Structural Feature | Relevance to Lignin Degradation Studies |
|---|---|---|
| 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | β-O-4 linkage, Guaiacyl and methoxyphenyl units | Studied to understand the cleavage of the most common bond in lignin. nih.govresearchgate.net |
| 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | β-O-4 linkage, Syringyl-like and guaiacyl units | Represents more complex linkages and substitution patterns found in lignin. nih.govresearchgate.net |
| 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | β-O-4 linkage, Guaiacyl units with free phenolic hydroxyl group | Models the reactivity of phenolic end-groups in the lignin polymer. nih.govresearchgate.net |
Future Directions and Emerging Research Avenues in 3 Hydroxy 2 4 Methoxy Phenyl Propenal Chemistry
Design and Implementation of Novel Catalytic Systems for Efficient Synthesis
The development of highly efficient and sustainable methods for the synthesis of 3-Hydroxy-2-(4-methoxy-phenyl)-propenal is a primary focus of future research. Traditional methods often face limitations, prompting the exploration of innovative catalytic systems.
Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative for the synthesis of complex molecules. Future research will likely focus on designing chiral organocatalysts to achieve enantioselective synthesis of this compound derivatives, which is crucial for pharmaceutical applications.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency under mild reaction conditions. The identification and engineering of novel enzymes, such as ene-reductases and aldehyde dehydrogenases, could enable the sustainable production of this propenal from renewable feedstocks. nih.govresearchgate.net A systematic methodology combining these two enzyme classes in a concurrent reductive-oxidative biocatalytic cascade could be particularly advantageous. nih.gov
Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is key to improving the economic and environmental viability of large-scale production. Research in this area will likely involve the design of catalysts for reactions like the Vilsmeier-Haack formylation, a common method for synthesizing similar aldehyde structures.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. nih.gov Future investigations could explore the use of photocatalysts for the direct formylation of readily available precursors to this compound, minimizing the need for harsh reagents and high temperatures. d-nb.infolonza.com
| Catalytic System | Potential Advantages | Research Focus |
| Organocatalysis | Metal-free, enantioselective | Design of chiral catalysts |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Heterogeneous Catalysis | Recyclability, process intensification | Development of robust catalysts for formylation reactions |
| Photocatalysis | Mild conditions, high selectivity | Direct formylation of precursors using visible light |
Integration into Advanced Continuous Manufacturing Processes
The shift from batch to continuous manufacturing is a transformative trend in the chemical industry, offering enhanced safety, efficiency, and scalability. lonza.comchemdistgroup.com The integration of this compound synthesis into continuous flow systems is a critical area for future development.
Microreactor Technology: Microreactors provide superior heat and mass transfer, enabling precise control over reaction parameters and the safe handling of reactive intermediates. rsc.orgacs.org Future work will focus on designing and optimizing microreactor systems for the continuous synthesis of this compound, potentially leading to higher yields and purity. The use of monolithic flow microreactors, which offer high productivity and improved selectivity, is a promising avenue. rsc.orgresearchgate.net
Process Analytical Technology (PAT): The implementation of in-line and on-line analytical tools is crucial for real-time monitoring and control of continuous processes. rsc.orgresearchgate.net Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable data on reaction kinetics and product quality, enabling the development of robust and automated manufacturing processes. researchgate.net
Automated Downstream Processing: The integration of automated purification and isolation steps is essential for a truly continuous manufacturing process. Future research will explore the development of continuous crystallization, extraction, and chromatography techniques tailored for the purification of this compound.
Exploration of Undiscovered Reactivity Modes and Transformative Reactions
Beyond its synthesis, a deeper understanding of the reactivity of this compound will open doors to new applications. Its unique electronic and structural features make it a promising substrate for a variety of chemical transformations.
Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.orgorganic-chemistry.org Given the electron-rich nature of the methoxy-phenyl group, this compound could act as a potent dienophile, reacting with a wide range of dienes to generate complex cyclic structures. libretexts.orglibretexts.org Inverse electron-demand Diels-Alder reactions, where the propenal acts as the diene component, could also be explored. nih.gov
Tandem Reactions: The development of one-pot tandem or cascade reactions involving this compound can significantly enhance synthetic efficiency. For instance, a tandem hetero-Michael addition followed by an intramolecular cyclization could be a viable strategy for the synthesis of novel heterocyclic compounds.
C-H Activation: The direct functionalization of C-H bonds is a rapidly growing area in organic synthesis. researchgate.net Research into the selective C-H activation of the aromatic ring or the propenal backbone of this compound could lead to the development of novel derivatives with unique properties. rsc.orgacs.org
Asymmetric Catalysis: The development of catalytic asymmetric reactions using this compound as a prochiral substrate is a key area for future investigation. This would allow for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov
Development of High-Throughput Characterization and Screening Methodologies
To accelerate the discovery of new catalysts and reactions for this compound, high-throughput experimentation (HTE) techniques are indispensable.
Automated Synthesis Platforms: Robotic platforms can be employed to rapidly synthesize libraries of this compound derivatives and screen a large number of reaction conditions in parallel. chemdistgroup.comresearchgate.netchemrxiv.orgchemrxiv.org This approach can significantly reduce the time and resources required for process optimization and new product development. d-nb.infochemrxiv.orgchemrxiv.org
High-Throughput Screening of Catalysts: HTE can be used to screen large libraries of potential catalysts for the synthesis of this compound, identifying those with the highest activity and selectivity.
In-situ Reaction Monitoring: The integration of real-time analytical techniques, such as mass spectrometry and spectroscopy, into HTE workflows allows for the rapid acquisition of kinetic and mechanistic data. acs.org This information is crucial for understanding reaction mechanisms and for the rational design of improved catalytic systems.
Chemometrics for Data Analysis: The vast amount of data generated from HTE experiments requires sophisticated data analysis tools. Chemometric methods can be used to identify trends and correlations in the data, facilitating the identification of optimal reaction conditions and catalysts. rsc.orgnih.gov
| HTE Component | Application | Benefit |
| Automated Synthesis | Library generation, reaction optimization | Increased efficiency and throughput |
| Catalyst Screening | Identification of optimal catalysts | Accelerated catalyst discovery |
| In-situ Monitoring | Real-time reaction analysis | Mechanistic insights, rapid optimization |
| Chemometrics | Analysis of large datasets | Identification of trends and correlations |
Synergistic Application of Experimental and Computational Approaches for Discovery and Optimization
The integration of experimental and computational methods offers a powerful synergy for accelerating research and development in the field of this compound chemistry.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of catalysts and substrates. researchgate.netmdpi.com This information can be used to rationalize experimental observations and to guide the design of new and improved catalytic systems.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules, such as the interaction of this compound with a catalyst's active site. researchgate.netresearchgate.net This can provide a deeper understanding of the factors that govern catalytic activity and selectivity. researchgate.netresearchgate.netnih.gov
Machine Learning (ML) for Prediction: ML algorithms can be trained on experimental and computational data to predict the outcome of reactions, identify promising catalyst candidates, and optimize reaction conditions. libretexts.orgnih.govoulu.fichemistryviews.orgresearchgate.net This data-driven approach has the potential to significantly accelerate the discovery and development process. oulu.fichemistryviews.orgresearchgate.netacs.orgyoutube.com
Integrated Workflow: An integrated workflow that combines automated experimentation, high-throughput analysis, and computational modeling will be instrumental in advancing the chemistry of this compound. This synergistic approach will enable a rapid and efficient cycle of design, synthesis, testing, and optimization.
Q & A
Q. What are the optimized synthetic routes for 3-Hydroxy-2-(4-methoxy-phenyl)-propenal, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves aldol condensation between 4-methoxybenzaldehyde and a hydroxyacetone derivative. Key steps include:
- Catalyst Selection: Use of base catalysts (e.g., NaOH) or organocatalysts to promote enolate formation. Acidic conditions may favor dehydration.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents (e.g., ethanol) may stabilize intermediates.
- Temperature Control: Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
Table 1: Representative Reaction Conditions from Analogous Compounds
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 70 | 65–75 | |
| 4-Nitrobenzaldehyde | Proline | DMF | 80 | 82 |
Note: Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the α,β-unsaturated aldehyde .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Distinct signals for the aldehyde proton (δ 9.5–10.5 ppm), conjugated double bond (δ 6.5–7.5 ppm), and methoxy group (δ 3.8–4.0 ppm).
- ¹³C NMR: Carbonyl carbon (δ 190–200 ppm), aromatic carbons (δ 110–160 ppm), and methoxy carbon (δ 55–60 ppm).
Advanced Research Questions
Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in Diels-Alder reactions?
Methodological Answer: The 4-methoxy group acts as an electron-donating group, increasing electron density in the conjugated system and enhancing dienophile activity. Experimental design considerations:
- Substituent Effects: Compare reactivity with electron-withdrawing groups (e.g., nitro) using kinetic studies.
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO energy gaps) predict regioselectivity in cycloadditions . Data Example:
- 4-Methoxy derivatives exhibit 30% faster reaction rates with cyclopentadiene than nitro analogs due to lowered LUMO energy .
Q. What strategies mitigate oxidative degradation of this compound during storage?
Methodological Answer:
- Stability Testing: Accelerated aging under varying conditions (pH, temperature, light) monitored via HPLC.
- Antioxidant Additives: Ascorbic acid (0.1% w/v) reduces aldehyde oxidation to carboxylic acid derivatives.
- Storage Recommendations: Argon-purged vials at –20°C in amber glass to prevent photodegradation .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structure-Activity Relationship (SAR): Compare bioactivity of structural analogs (e.g., 4-hydroxy vs. 4-methoxy derivatives).
- Mechanistic Studies: ROS generation assays and apoptosis markers (e.g., caspase-3) clarify cytotoxic pathways .
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina models binding affinity to enzymes (e.g., COX-2) or receptors.
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
